N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they control .
Biochemical Pathways
The inhibition of protein kinases affects various biochemical pathways. For instance, it can lead to the down-regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation . These changes can have downstream effects on cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar compounds have shown significant inhibitory activity with low ic50 values , suggesting that they may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell growth and differentiation, as well as changes in cell migration and metabolism . This can lead to the death of cancer cells, making the compound a potential anticancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 3-methylphenylhydrazine with 3,5-dimethyl-4-nitropyridine. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) in the presence of hydrogen gas, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Additionally, the trimethyl substitution on the pyrazolo[1,5-a]pyrimidine core contributes to its stability and reactivity .
Properties
IUPAC Name |
N,3,5-trimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-10-6-5-7-13(8-10)15-12(3)16-18-11(2)9-14(17-4)20(16)19-15/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDOMMGPNGJFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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